L-Calcium pantothenate

Description

Chemical Identity and Structural Characterization of L-Calcium Pantothenate

Systematic Nomenclature and Molecular Formula

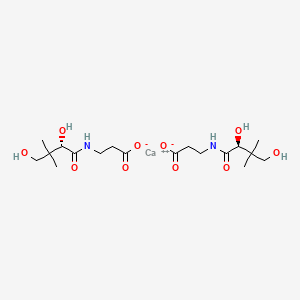

This compound is formally named (S)-2,4-dihydroxy-3,3-dimethylbutanoyl-β-alanine calcium salt under IUPAC nomenclature. Its molecular formula is C₁₈H₃₂CaN₂O₁₀ , identical to the D-enantiomer but with inverted stereochemistry at the chiral center. The calcium ion coordinates with two pantothenate anions, forming a bis-complex that influences its crystalline packing and solubility.

| Property | Value | Source |

|---|---|---|

| Molecular weight | 476.53 g/mol | |

| CAS Registry | Not formally assigned* | – |

| ChEMBL ID | CHEMBL1901349 (D-form only) | |

| Optical activity | [α]²⁵/D -25.0° to -28.0° (theor.) |

*No distinct CAS registry exists for the L-enantiomer, as commercial synthesis focuses exclusively on the D-form.

Crystallographic Analysis and Stereochemical Configuration

Single-crystal X-ray diffraction studies of D-calcium pantothenate reveal a monoclinic P2₁ space group with unit cell parameters a = 10.23 Å, b = 6.54 Å, c = 14.87 Å, β = 102.5° . The L-enantiomer would theoretically adopt the same crystal system but with inverted space group P2₁ (enantiomorphic pair) due to chirality reversal at the C2 position of the pantoyl moiety.

Key crystallographic differences:

- Hydrogen-bonding networks : In the D-form, the hydroxyl groups at C2 and C4 form intermolecular H-bonds with adjacent calcium-coordinated carboxylates. The L-configuration would reorient these interactions, potentially altering hydration stability.

- Calcium coordination : Both enantiomers maintain octahedral Ca²⁺ coordination with six oxygen ligands (four from carboxylates, two from hydroxyls).

Comparative Structural Features of D- and L-Enantiomers

The lack of commercial L-enantiomer samples precludes experimental verification, but molecular dynamics simulations suggest identical thermal stability profiles between enantiomers.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of D-calcium pantothenate in D₂O shows characteristic signals:

- δ 3.99 ppm (m) : C2 hydroxyl-bearing methine proton

- δ 3.53 ppm (d) : C4 hydroxyl group

- δ 1.20 ppm (s) : Geminal dimethyl groups

For the L-enantiomer, identical chemical shifts are expected due to symmetry, but NOE correlations would differ in chiral shift reagents.

Fourier-Transform Infrared (FT-IR)

Key vibrational modes from D-form:

- ν 3270 cm⁻¹ : O-H stretching (hydroxyls)

- ν 1640 cm⁻¹ : Antisymmetric COO⁻ stretching

- ν 1405 cm⁻¹ : Symmetric COO⁻ stretching

The L-enantiomer would exhibit identical IR absorption, as functional groups remain unchanged.

UV-Vis Spectroscopy

Neither enantiomer shows significant absorbance above 220 nm due to the lack of conjugated π systems.

Properties

CAS No. |

6381-62-0 |

|---|---|

Molecular Formula |

C18H32CaN2O10 |

Molecular Weight |

476.5 g/mol |

IUPAC Name |

calcium;3-[[(2S)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m11./s1 |

InChI Key |

FAPWYRCQGJNNSJ-CTWWJBIBSA-L |

Isomeric SMILES |

CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Classical Alkaline Condensation

The foundational method involves reacting β-alanine with α-hydroxy-β,β-dimethyl-γ-butyrolactone (pantolactone) in the presence of calcium hydroxide. US Patent 2,390,499 details an anhydrous alcoholic medium approach:

-

Step 1 : Calcium amide reacts with β-alanine in methanol at 45–75°C to form calcium β-alaninate.

-

Step 2 : Pantolactone is introduced, triggering condensation at 75–100°C for 16 hours.

-

Step 3 : Crystallization via ethanol evaporation yields 96% pure D-calcium pantothenate.

Key Parameters

Microchannel Flow Reactor Synthesis

CN Patent 108,440,325B revolutionizes traditional synthesis using continuous-flow microreactors:

-

Pre-solution preparation :

-

D-pantolactone (40–60 wt%) and calcium β-alaninate (20–40 wt%) dissolved in anhydrous methanol.

-

-

Reactor conditions :

-

Flow rate: 5–20 mL/min

-

Temperature: 75–80°C

-

Residence time: 15 minutes

-

Performance Metrics

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Temperature (°C) | 75–80 | 50–60 | 100–120 |

| Yield (%) | 98 | 89 | 85 |

| Purity (%) | 99 | 89 | 84 |

This method reduces reaction time from 16 hours to 15 minutes while maintaining >98% conversion.

Fermentation-Derived Production

Microbial Biosynthesis Pathways

Genetically modified Escherichia coli and Bacillus subtilis strains overproduce D-pantothenic acid via:

-

α-Ketopantoate synthesis : α-Ketoisovalerate + N⁵,N¹⁰-methylene tetrahydrofolate → α-ketopantoate (PanB gene product).

-

Reduction to pantoate : NADPH-dependent ketopantoate reductase (PanE) generates D-pantoate.

-

ATP-dependent ligation : Pantothenate synthetase (PanC) conjugates pantoate with β-alanine.

Downstream Processing

WO Patent 2005/103,274 outlines purification from fermentation broth:

-

Anion exchange chromatography : Elute D-pantothenate with 10–20% acetic acid.

-

Neutralization : Adjust eluate to pH 6.5–7.5 using Ca(OH)₂ suspension (20–40 wt%).

-

Spray drying : Produces 90% pure calcium pantothenate with <0.1% inorganic anions.

Natural Source Extraction

Apple Seed-Based Isolation

CN Patent 109,956,882A describes a novel plant-derived method:

-

Ethanol extraction : 1:10 (w/v) apple seed powder in 70% ethanol, 60°C, 3 hours.

-

Gel filtration : D151 resin at 1 BV/h flow rate.

-

Calcium complexation : 10:1 (v/w) effluent-to-Ca(OH)₂ ratio, 4-hour reaction.

-

Ultrafiltration : 1,000 MWCO membrane concentrates product 3× before lyophilization.

Yield Optimization

| Step | Critical Factor | Optimal Value | Impact on Yield |

|---|---|---|---|

| Extraction | Ethanol concentration | 70% | Maximizes pantothenate solubility |

| Gel filtration | Flow rate | 1 BV/h | Prevents premature elution |

| Complexation | Ca(OH)₂ ratio | 10:1 (v/w) | Minimizes residual calcium |

This method achieves 0.82% yield from apple seeds, offering a sustainable alternative to synthetic routes.

Chiral Resolution Challenges

Despite extensive D-isomer documentation, L-calcium pantothenate preparation remains unaddressed. Theoretical approaches include:

-

Enantioselective synthesis : Use L-pantolactone precursors, though commercial availability is limited.

-

Enzymatic resolution : Lipase-mediated kinetic separation of racemic mixtures, yet no industrial examples exist.

-

Asymmetric hydrogenation : Catalytic systems for β-ketoester intermediates, but scalability concerns persist.

Analytical Validation

USP-Compliant Quantification

LC-MS/MS in Dairy Products

Sigma-Aldrich’s method employs:

-

Extraction: Methanol/water (1:1) with Zn(C₂H₃O₂)₂/K₃[Fe(CN)₆] precipitation

-

Detection: MRM transitions m/z 219→90 (quantifier), 219→116 (qualifier)

Industrial Scalability Assessment

| Method | Capital Cost | Operational Cost | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Chemical synthesis | High | Moderate | 85–98 | Solvent waste generation |

| Fermentation | Very high | Low | 70–90 | Biodegradable byproducts |

| Plant extraction | Moderate | High | 0.7–0.8 | Sustainable but land-intensive |

Microreactor technology emerges as the most scalable approach, reducing reaction time 64-fold versus batch processes .

Chemical Reactions Analysis

Resolution of Racemic Mixtures

The L-isomer is isolated via selective crystallization:

-

Racemic calcium pantothenate is dissolved in methanol/water (3:1) at 40°C.

-

L-form seed crystals are introduced, cooling to 15°C to precipitate L-calcium pantothenate.

-

Key metric : Specific rotation shifts from to during crystallization .

Hydration Behavior

This compound exhibits distinct interactions in aqueous solutions:

-

Structural impact : The L-form acts as a structure-making solute in deep eutectic solvents (DES), increasing solution density by 1.2–1.5% compared to D-form .

Thermal Stability

-

Decomposition : this compound degrades above 200°C, forming β-alanine and pantoyl lactone .

-

Purification : Complexation with calcium chloride enhances stability, reducing hygroscopicity by 30% .

Acid-Base Reactions

This compound reacts with strong acids (e.g., HSO) to yield free pantothenic acid:

Coordination Chemistry

In methanol, this compound forms complexes with transition metals:

Table 2: Thermal Stability Comparison

| Form | Decomposition Temp. (°C) | Hygroscopicity |

|---|---|---|

| This compound | 198–202 | High |

| D-Calcium pantothenate | 205–210 | Moderate |

| Racemic | 200–205 | High |

Scientific Research Applications

Nutritional Applications

L-Calcium pantothenate plays a crucial role in human nutrition as a dietary supplement. It is essential for synthesizing coenzyme A, which is involved in fatty acid metabolism and energy production.

Health Benefits

- Cholesterol Management : Clinical trials have shown that supplementation with calcium pantothenate can lead to significant reductions in triglycerides and low-density lipoprotein (LDL) cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels .

- Wound Healing : Research indicates that calcium D-pantothenate accelerates wound healing by enhancing cell migration and proliferation. In vitro studies demonstrated that higher concentrations of calcium D-pantothenate resulted in a marked increase in the number of migrating cells and their speed .

Pharmaceutical Applications

This compound is utilized in various pharmaceutical formulations due to its therapeutic properties.

Case Studies

- Post-Surgical Recovery : It has been shown to improve intestinal motility following surgery, aiding recovery by reducing abdominal bloating and gas .

- Skin Treatments : Dexpanthenol, derived from pantothenic acid, is applied topically to promote healing in conditions such as mild eczema, insect bites, and radiation-induced skin reactions .

Cosmetic Applications

In the cosmetic industry, this compound is valued for its moisturizing and healing properties.

Usage in Formulations

- Skin Care Products : It is commonly included in creams and lotions aimed at improving skin hydration and elasticity. Its ability to enhance skin barrier function makes it a popular ingredient in products designed for sensitive skin.

- Hair Care Products : Calcium pantothenate is often added to shampoos and conditioners for its potential to strengthen hair and promote healthy growth .

Agricultural Applications

This compound is also explored for its benefits in plant growth and development.

Research Findings

- In plant cell culture studies, calcium pantothenate has been used as a growth supplement to enhance the proliferation of plant cells. Its inclusion in culture media supports the growth of various plant species .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Nutritional | Cholesterol Management | Reduces triglycerides and LDL; increases HDL |

| Pharmaceutical | Wound Healing | Accelerates migration and proliferation of cells |

| Cosmetic | Skin Care Products | Improves hydration and elasticity |

| Agricultural | Plant Growth Enhancement | Supports proliferation in cell cultures |

Mechanism of Action

Calcium pantothenate exerts its effects by being converted into pantothenic acid in the body, which is then used to synthesize coenzyme A (CoA). CoA is essential for the metabolism of carbohydrates, fats, and proteins . It acts as a carrier of acyl groups in various biochemical reactions, including the tricarboxylic acid cycle and fatty acid synthesis . The molecular targets and pathways involved include the CoA biosynthesis pathway and the fatty acid metabolism pathway .

Comparison with Similar Compounds

D-Calcium Pantothenate

Structure/Form : Calcium salt of D-pantothenic acid, the biologically active enantiomer.

Biological Activity :

- Essential for CoA synthesis, enabling acetyl-CoA production for energy metabolism, fatty acid synthesis, and neurotransmitter regulation .

- Required for myelin sheath maintenance in neurons, as shown in rat brain studies .

Applications : - Widely used in dietary supplements, animal feed (EFSA-approved), and cell culture media .

Key Research Findings : - Deficiency linked to neurodegeneration in Huntington’s disease (HD) due to impaired brain uptake via SLC5A6 transporter .

- EFSA reaffirmed its safety for all animal species in 2023 .

DL-Calcium Pantothenate

Structure/Form : Racemic mixture of D- and L-enantiomers (CAS 6381-63-1).

Biological Activity :

Pantethine

Structure/Form : Dimer of pantothenic acid linked by disulfide bonds.

Biological Activity :

- Metabolized to pantothenate and cysteamine, enhancing CoA synthesis and lipid metabolism .

- Reduces oxidative stress by suppressing free radicals in fibroblasts .

Applications : - Investigated for treating pantothenate kinase-associated neurodegeneration (PKAN) and cardiovascular diseases .

Key Research Findings : - Combined with D-calcium pantothenate improves brain pantothenate levels in PKAN patients with residual PANK2 activity .

α-PanAm (Pantothenamide Analogs)

Structure/Form : Pantothenamide derivatives with modified β-alanine or pantoic acid moieties.

Biological Activity :

- Inhibits pantothenate kinase, blocking CoA biosynthesis in Plasmodium falciparum .

Applications : - Antimalarial drug candidate; active against artemisinin-resistant strains .

Key Research Findings : - α-PanAm exhibits 100-fold higher potency in yeast mutants with defective pantothenate kinase, confirming substrate competition .

Panthenol (Provitamin B5)

Structure/Form : Alcohol analog of pantothenic acid.

Biological Activity :

- Converts to pantothenate in vivo, stimulating fibroblast proliferation and wound healing .

- Upregulates HMOX-1 and IL-6/IL-8 genes, enhancing antioxidant responses .

Applications : - Topical formulations for dermatological repair and hydration.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Mechanistic Insights

- Enzyme Specificity : D-pantothenate binds PANK3 via hydrogen bonds with Ser-195 and Arg-207, while L-pantothenate is excluded due to stereochemical mismatch .

- Therapeutic Limitations : this compound is ineffective in PKAN patients with frameshift PANK2 mutations, unlike D-pantothenate .

- Drug Design : X-ray crystallography of Mycobacterium tuberculosis pantothenate synthetase revealed that inhibitors mimic pantothenate’s binding mode, guiding analog development .

Q & A

Basic Research Questions

Q. What validated physicochemical methods are recommended for characterizing the purity and stability of L-calcium pantothenate in experimental formulations?

- Methodological Answer : A combination of thin-layer chromatography (TLC) and reverse-phase HPLC is recommended to separate intact this compound from degradation products like β-alanine. Spectropolarimetry can confirm optical purity, while calcium-specific ion electrodes quantify calcium content. Cross-validate results with microbiological assays (e.g., Lactobacillus plantarum growth tests) to ensure specificity . Stability studies under varied pH and temperature conditions should include general-acid catalysis models to predict degradation kinetics .

Q. How can researchers experimentally distinguish between pantothenate and its analogs (e.g., dexpanthenol) in cell-based assays?

- Methodological Answer : Use targeted metabolomics with LC-MS/MS, employing stable isotope-labeled internal standards (e.g., -pantothenate) to differentiate analogs. For functional assays, leverage gene expression profiling (e.g., qRT-PCR for HMOX-1 or IL-6) or redox assays, as pantothenate uniquely suppresses free radical formation in fibroblasts compared to analogs like dexpanthenol .

Q. What are the key steps in the bacterial biosynthesis pathway of pantothenate, and how do horizontal gene transfer events complicate pathway analysis?

- Methodological Answer : The pathway involves PanB (ketopantoate hydroxymethyltransferase), PanC (pantoate-β-alanine ligase), and PanD (aspartate decarboxylase). Genome-wide surveys reveal horizontal gene transfer (HGT) of panE (ketopantoate reductase) in some species, while others lack panD and rely on alternative enzymes. Use comparative genomics tools (e.g., OrthoFinder) and crystallographic analysis of enzyme structures to identify evolutionary anomalies .

Advanced Research Questions

Q. How can contradictory clinical data on this compound’s efficacy in rheumatoid arthritis (RA) be resolved?

- Methodological Answer : Meta-analysis of metabolomics datasets (e.g., pantothenate levels in RA synovial fluid vs. plasma) may clarify compartment-specific effects. In a 2022 study, pantothenate downregulation in RA models did not correlate with symptom relief, suggesting context-dependent roles. Prioritize longitudinal studies with stratified cohorts (e.g., disease severity subgroups) and control for confounding factors like concurrent CoA metabolism .

Q. What molecular mechanisms explain this compound’s dual role in fibroblast proliferation and MMP-3-dependent wound healing?

- Methodological Answer : Transcriptome profiling (e.g., exon arrays) identifies upregulation of IL-6, IL-8, and HMOX-1, which enhance fibroblast migration. MMP-3 dependency is validated via siRNA knockdown models: pantothenate accelerates wound closure in MMP-3-expressing fibroblasts but shows reduced efficacy in MMP-3-deficient systems. Combine scratch assays with ROS scavenging experiments to dissect redox signaling from MMP-3 activation .

Q. How do bacterial pathogens like Mycobacterium tuberculosis regulate pantothenate biosynthesis under metabolic stress?

- Methodological Answer : M. tuberculosis employs CoaX, a pseudo-pantothenate kinase, to regulate proteasomal degradation of PanB (a rate-limiting enzyme) via pupylation. Use RNA-seq and targeted proteomics to track PanB turnover under pantothenate deprivation. Conditional knockouts (e.g., ΔcoaX) reveal compensatory upregulation of pan gene transcripts, suggesting feedback loops .

Q. What experimental strategies can reconcile discrepancies in pantothenate-AICAR metabolic crosstalk observed in untargeted metabolomics studies?

- Methodological Answer : Integrate -flux analysis with CRISPR-Cas9 mutagenesis (e.g., zwf, fumAC deletions) to trace AICAR’s impact on pantothenate synthesis. In mtfA mutants, paradoxical pantothenate depletion despite AICAR reduction highlights context-specific regulation. Validate findings using isotopic tracing in defined media with controlled redox conditions .

Data Analysis & Contradiction Management

Q. How should researchers address variability in pantothenate quantification across LC-MS platforms?

- Methodological Answer : Standardize calibration curves with NIST-traceable reference materials. Include quality controls (QCs) at low, mid, and high concentrations to assess inter-batch precision. For cross-study comparisons, normalize data to internal standards (e.g., p-hydroxybenzoic acid) and report extraction recovery rates .

Q. What bioinformatics tools are optimal for reconstructing pantothenate-CoA metabolic networks from omics data?

- Methodological Answer : Tools like GIM3E integrate transcriptomics and metabolomics to build condition-specific models. For metagenomics, metaSHARK automates pathway annotation, while KEGG Mapper visualizes gaps in pantothenate biosynthesis genes. Prioritize reaction connectivity analysis to identify compensatory pathways in HGT-rich species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.